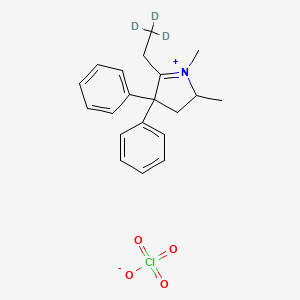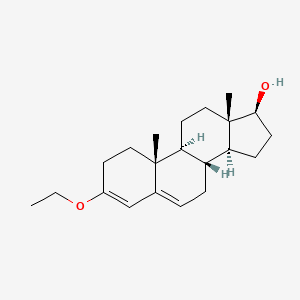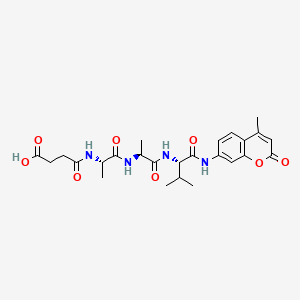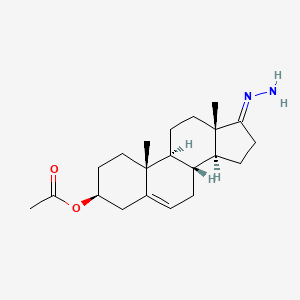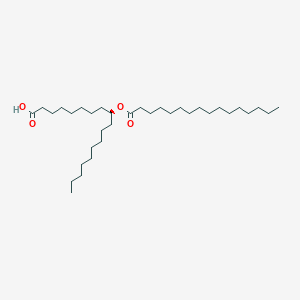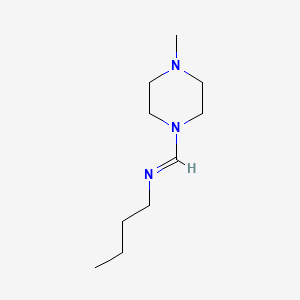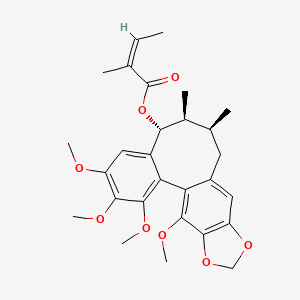
安吉洛酰谷甾醇 O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
安吉酰基五味子素O 是一种从植物五味子 (Schisandra rubriflora) 中提取的木脂素化合物。 它以其抗炎特性而闻名,其分子式为 C28H34O8,分子量为 498.56 g/mol 。该化合物属于苯丙烷类和木脂素家族,以其多样的生物活性而闻名。
科学研究应用
安吉酰基五味子素O 在科学研究中具有广泛的应用:
化学: 用作研究木脂素及其衍生物的参考化合物。
生物学: 对其抗炎和抗氧化特性进行研究。
医学: 探索其对癌症和病毒感染(包括 SARS-CoV-2)等疾病的潜在治疗作用
工业: 用于开发天然产物药物和营养保健品
作用机制
安吉酰基五味子素O 通过各种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Angeloylgomisin O interacts with various biomolecules in biochemical reactions. It has been identified as an effective inhibitor of SARS-CoV-2 entry into cells . This suggests that Angeloylgomisin O may interact with viral proteins or host cell receptors to exert its inhibitory effect.
Cellular Effects
Angeloylgomisin O has been shown to have significant effects on cellular processes. It has been found to inhibit the entry of SARS-CoV-2 into cells This suggests that Angeloylgomisin O may influence cell function by affecting cell signaling pathways related to viral entry
Molecular Mechanism
The molecular mechanism of Angeloylgomisin O involves its interaction with biomolecules at the molecular level. It has been found to inhibit SARS-CoV-2 entry by blocking spike (S) protein-mediated membrane fusion . This suggests that Angeloylgomisin O may bind to the S protein of the virus or to host cell receptors, inhibiting the fusion of the viral envelope with the host cell membrane.
准备方法
合成路线和反应条件: 安吉酰基五味子素O 可以通过多种化学反应合成,这些反应涉及五味子 (Schisandra rubriflora) 中发现的前体化合物。合成路线通常涉及木脂素核心结构与安息香酸的酯化反应。 反应条件通常需要使用有机溶剂,如二甲基亚砜 (DMSO) 和催化剂以促进酯化过程 .
工业生产方法: 安吉酰基五味子素O 的工业生产涉及使用甲醇等溶剂从五味子 (Schisandra rubriflora) 中提取该化合物。 然后通过色谱技术纯化提取物,以分离出纯形式的安吉酰基五味子素O .
化学反应分析
反应类型: 安吉酰基五味子素O 会发生各种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或过氧化氢)促进。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 水溶液中的氢氧根离子
主要产物:
氧化: 形成羧酸。
还原: 形成醇。
取代: 形成取代的木脂素衍生物
相似化合物的比较
安吉酰基五味子素O 由于其与安息香酸的特异性酯化反应,在木脂素中是独一无二的。类似的化合物包括:
五味子素 B: 另一种来自五味子属物种的木脂素,具有类似的抗炎和抗病毒特性.
原花青素: 一种具有抗氧化和抗炎作用的黄酮类化合物.
齐墩果酸: 一种具有抗病毒和抗炎活性的三萜类化合物.
属性
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-XXDSNBTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-69-1 |
Source


|
| Record name | Angeloylgomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGELOYLGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?
A: Angeloylgomisin O inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.
Q2: What is the source of Angeloylgomisin O?
A: Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.
Q3: Has Angeloylgomisin O shown activity against other viruses besides SARS-CoV-2?
A: Yes, in laboratory studies, Angeloylgomisin O has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []
Q4: Does Angeloylgomisin O work synergistically with any existing antiviral drugs?
A: Research indicates that Angeloylgomisin O exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.
Q5: Besides antiviral activity, does Angeloylgomisin O have any other notable pharmacological properties?
A: Studies have shown that Angeloylgomisin O exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.
Q6: What are the limitations of the current research on Angeloylgomisin O?
A: While the initial findings are promising, much of the research on Angeloylgomisin O and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
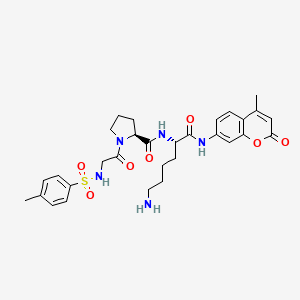
![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)
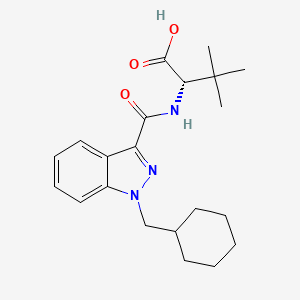

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)
